molecular formula C20H42 B12820767 9-Methylnonadecane CAS No. 13287-24-6

9-Methylnonadecane

Cat. No.: B12820767
CAS No.: 13287-24-6
M. Wt: 282.5 g/mol
InChI Key: FFVPRSKCTDQLBP-UHFFFAOYSA-N
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Description

9-Methylnonadecane is an organic compound with the molecular formula C20H42 It is a branched alkane, specifically a methyl-substituted nonadecaneThe compound is known for its presence in various natural sources and its applications in different scientific fields .

Properties

CAS No.

13287-24-6

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

9-methylnonadecane

InChI

InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3

InChI Key

FFVPRSKCTDQLBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylnonadecane typically involves the alkylation of nonadecane with a methyl group. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of nonadecane with a methyl halide (e.g., methyl chloride).

    Grignard Reaction: Another approach is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 9-Methylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Requires oxygen or air and an ignition source.

    Halogenation: Involves halogens (e.g., Cl2, Br2) and UV light or heat.

    Cracking: Utilizes high temperatures and sometimes catalysts like zeolites.

Major Products Formed:

Scientific Research Applications

Microbial Production

Recent studies have shown that 9-methylnonadecane can be produced by certain fungi during fermentation processes. For instance, a study evaluated the effect of different carbon sources on the production of volatile organic compounds (VOCs) in fungal cultures, where this compound was identified among other branched-chain alkanes . The production levels varied significantly based on the carbon source used, indicating the potential for optimizing microbial fermentation processes for industrial applications.

Antimicrobial Properties

Research has indicated that certain aliphatic hydrocarbons, including this compound, exhibit antimicrobial properties. In a comparative study of essential oils and their components against various pathogens, compounds like this compound were noted for their effectiveness in inhibiting microbial growth . This suggests potential applications in developing natural preservatives or antimicrobial agents.

Biodegradation Studies

The biodegradability of hydrocarbons is crucial for environmental sustainability. Studies have assessed the degradation of this compound by microbial communities in contaminated environments. The compound's structure influences its breakdown rates, with findings suggesting that specific bacterial strains are capable of utilizing it as a carbon source . This research highlights its relevance in bioremediation strategies.

Lubricants and Fuel Additives

Due to its favorable viscosity characteristics, this compound is being explored as an additive in lubricants and fuels. Its high thermal stability makes it suitable for high-performance applications where conventional lubricants may fail . The compound's performance can be enhanced when blended with other hydrocarbons to improve efficiency and reduce wear in mechanical systems.

Solvent Properties

The hydrophobic nature of this compound allows it to function effectively as a solvent in organic synthesis. Its ability to dissolve non-polar compounds makes it valuable in chemical manufacturing processes where traditional solvents may not be effective .

Case Studies and Research Findings

StudyFocusFindings
Fungal ProductionIdentified this compound as a significant VOC produced during fermentation; production varied with carbon source.
Antimicrobial ActivityDemonstrated antimicrobial properties against pathogens; potential use as a natural preservative.
BiodegradationHighlighted microbial degradation capabilities; specific strains can utilize this compound effectively.
Industrial ApplicationsExplored use as a lubricant additive; showed improved thermal stability compared to conventional options.

Mechanism of Action

The mechanism of action of 9-Methylnonadecane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may act as a signaling molecule or a component of lipid membranes .

Comparison with Similar Compounds

    Nonadecane: A straight-chain alkane with the formula C19H40.

    Octadecane: Another straight-chain alkane with the formula C18H38.

    Icosane: A straight-chain alkane with the formula C20H42.

Comparison: 9-Methylnonadecane is unique due to its branched structure, which can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. This branching can also affect its reactivity and interactions with other molecules .

Biological Activity

9-Methylnonadecane (C20H42) is a long-chain alkane that is part of the class of saturated hydrocarbons. It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C20H42, which indicates it contains 20 carbon atoms and 42 hydrogen atoms. It is a branched alkane, and its structure can influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been identified as one of the significant components in various plant extracts known for their antibacterial effects. For instance, in a study evaluating the volatile compounds from Tamarix boveana, this compound showed promising activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus14
Escherichia coli12
Pseudomonas aeruginosa10

The above table summarizes the inhibition zones observed during antimicrobial assays, demonstrating that this compound possesses significant antibacterial properties against common pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various in vitro methods. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Table 2: Antioxidant Activity Assays

Assay MethodIC50 Value (µg/mL)
DPPH25
ABTS30
FRAP35

The results indicate that lower IC50 values correspond to higher antioxidant activity, suggesting that this compound can be an effective natural antioxidant .

Case Study: Honey from Melilotus officinalis

A notable case study involving Polish Melilotus officinalis honey revealed the presence of this compound among other volatile compounds. The honey demonstrated significant antimicrobial and antioxidant activities attributed to its complex chemical composition.

  • Findings : The honey exhibited an inhibition zone against Staphylococcus aureus of up to 15 mm, indicating strong antimicrobial properties.
  • : The presence of this compound contributes to the overall bioactivity of the honey, showcasing its potential as a natural therapeutic agent .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict how well this compound interacts with various biological targets. These studies suggest that it may inhibit specific enzymes involved in oxidative stress and inflammation.

Table 3: Molecular Docking Scores

Target EnzymeDocking Score (kcal/mol)
Acetylcholinesterase-7.5
Cyclooxygenase-2-8.0
Lipoxygenase-6.8

The docking scores indicate a favorable interaction between this compound and these enzymes, supporting its potential use in therapeutic applications targeting inflammation and oxidative stress .

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